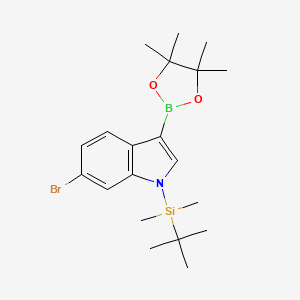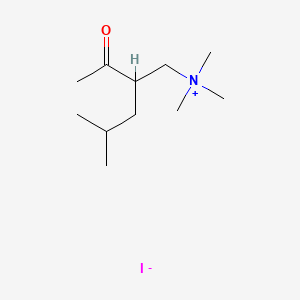
Medetomidine-d3 Hydrochloride
Vue d'ensemble
Description
Medetomidine-d3 Hydrochloride is a synthetic compound used primarily as a surgical anesthetic and analgesic. It is a deuterated form of medetomidine, which means that three hydrogen atoms in the molecule are replaced with deuterium. This compound is often found as its hydrochloride salt, this compound. It is an alpha-2 adrenergic agonist, which means it binds to alpha-2 adrenergic receptors and mimics the action of norepinephrine, leading to sedation and analgesia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of medetomidine-d3 hydrochloride involves several steps. One novel method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation. This method provides a convenient step for the synthesis without requiring methylation and dehydration steps, which are problematic in previous methods . Another method involves the Friedel-Crafts reaction of 1-(1-chloroethyl)-2,3-dimethylbenzene with N-TMS imidazole under the action of Lewis acid titanium tetrachloride to generate medetomidine. This is followed by resolving medetomidine using L-(+)-tartaric acid and forming a salt with hydrochloric acid .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, and the final product is often refined through recrystallization to obtain a finished product suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Medetomidine-d3 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Medetomidine-d3 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Used in studies involving alpha-2 adrenergic receptors to understand their role in various physiological processes.
Medicine: Used as an anesthetic and analgesic in veterinary medicine, particularly for dogs and cats.
Industry: Used in the development of new anesthetic drugs and in the study of drug metabolism and pharmacokinetics
Mécanisme D'action
Medetomidine-d3 hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits the release of norepinephrine, leading to sedation and analgesia. The molecular targets include alpha-2A, alpha-2B, and alpha-2C adrenergic receptors. The pathways involved include the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels and reduced neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexmedetomidine: A more selective alpha-2 adrenergic agonist with similar sedative and analgesic properties.
Clonidine: Another alpha-2 adrenergic agonist used primarily for its antihypertensive effects.
Xylazine: An alpha-2 adrenergic agonist used in veterinary medicine for sedation and analgesia
Uniqueness
Medetomidine-d3 hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research involving isotopic labeling. This allows for more precise studies of drug metabolism and pharmacokinetics compared to its non-deuterated counterparts .
Propriétés
IUPAC Name |
5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-FJCVKDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857951 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)(2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-20-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1-(2,3-Dimethylphenyl)(2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)


![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)

